Mitoxantrone-d8

Descripción general

Descripción

Mitoxantrona-d8 (también conocido como Mitozantrone-d8 o NSC 301739-d8) es un variante isotópico estable de Mitoxantrona. La Mitoxantrona en sí es un fármaco de uso clínico con varias propiedades importantes:

Inhibidor de la Topoisomerasa II: La Mitoxantrona interfiere con la replicación y reparación del ADN al inhibir la topoisomerasa IIα, una enzima crucial para el desenrollamiento y resellado del ADN durante la división celular.

Inhibidor de la Proteína Quinasa C (PKC): También exhibe actividad inhibitoria de la PKC.

Análisis De Reacciones Químicas

Mechanistic Interactions with Biological Targets

Mitoxantrone-d8 retains the pharmacodynamic profile of mitoxantrone, with deuteration minimally altering its primary mechanisms:

DNA Intercalation and Topoisomerase II Inhibition

Metabolic Pathways

Mitoxantrone undergoes oxidative metabolism to reactive intermediates (Figure 2) :

- Monocarboxylate and Dicarboxylate Metabolites : Formed via oxidation of hydroxyethyl side chains.

- Naphthoquinoxaline Derivative : Generated through peroxidase-mediated oxidation, capable of covalent DNA adduct formation .

Deuteration in this compound likely slows these oxidative pathways due to the kinetic isotope effect, potentially reducing metabolic activation .

Stability Under Physiological Conditions

- This compound exhibits similar solubility profiles to mitoxantrone (sparingly soluble in water, methanol) .

- Deuteration enhances stability against enzymatic degradation, making it suitable for long-term storage in biological samples .

Mass Spectrometric Detection

| Parameter | This compound | Mitoxantrone |

|---|---|---|

| Ionization | Positive ESI | Positive ESI |

| Major Fragments | m/z 452.5 [M+H]⁺ | m/z 444.5 [M+H]⁺ |

| Utility | Internal standard for LC-MS/GC-MS | Quantified analyte |

Deuterium labeling prevents isotopic overlap, ensuring precise quantification .

Comparative Reactivity with Halogenated Derivatives

Computational studies on mitoxantrone derivatives highlight the role of substituents in modulating interactions:

| Derivative | Binding Energy (kcal/mol) | Key Interactions with TOP2A |

|---|---|---|

| Mitoxantrone (D) | -9.2 | Lys723 (H-bond), Ile856 (H-bond) |

| CF₃-Substituted (D8) | -9.7 | Asn770 (H-bond), Lys723 (cation-π) |

Halogen atoms enhance binding via halogen bonds, whereas deuterium in this compound primarily improves pharmacokinetic stability .

Clinical and Preclinical Implications

Aplicaciones Científicas De Investigación

Analytical Chemistry

Mitoxantrone-d8 serves as an internal standard for quantifying mitoxantrone in mass spectrometry techniques, including gas chromatography and liquid chromatography-mass spectrometry. The presence of deuterium allows for precise measurements due to its distinct mass compared to hydrogen, minimizing interference in complex biological matrices.

Key Features:

- Internal Standardization : Improves accuracy in quantification.

- Mass Spectrometry Utility : Facilitates the detection of mitoxantrone levels in biological samples.

Cancer Research

This compound exhibits potent cytotoxic effects against various cancer cell lines, making it a valuable tool in oncology research. Its mechanism involves the inhibition of DNA topoisomerase II and intercalation into DNA, leading to apoptosis in cancer cells.

Cytotoxic Activity:

- IC50 Values :

- K562 leukemia cells: 0.42 µM

- Etoposide-resistant K562-derived cells: 1.68 µM

- Mechanism of Action : Inhibits DNA synthesis and induces DNA-protein crosslinks.

Virology Studies

Recent studies have indicated that this compound also inhibits the entry of SARS-CoV-2 into cells, showcasing its potential in virology. This property could lead to further investigations into its use against viral infections.

Inhibition Studies:

- SARS-CoV-2 Entry Inhibition : Effective at concentrations as low as 0.2 µM.

- Potential Applications : Could be explored for therapeutic use against COVID-19.

Liposomal Mitoxantrone

A notable application of this compound is in liposomal formulations, which enhance drug delivery and reduce systemic toxicity. A clinical study demonstrated the efficacy of liposomal mitoxantrone-based chemotherapy in patients with relapsed acute lymphoblastic leukemia (ALL).

| Study | Treatment Regimen | Results |

|---|---|---|

| Case Study 1 | Vincristine + Liposomal Mitoxantrone + Prednisone | Achieved complete remission after 35 days with manageable side effects |

| Case Study 2 | Mitoxantrone + Other Agents | Induced acute myeloid leukemia in some patients post-treatment, highlighting the need for careful monitoring |

Mecanismo De Acción

La Mitoxantrona ejerce sus efectos mediante:

Intercalación del ADN: Se inserta entre los pares de bases del ADN, interrumpiendo la replicación y la transcripción del ADN.

Inhibición de la Topoisomerasa II: Al atrapar los complejos topoisomerasa II-ADN, evita la rotura y reparación de las cadenas de ADN.

Comparación Con Compuestos Similares

La singularidad de Mitoxantrona-d8 reside en su marcaje con deuterio. Los compuestos similares incluyen:

Mitoxantrona: El compuesto madre no deuterado.

Doxorrubicina: Otro fármaco anticancerígeno basado en la antracenodiona.

Métodos De Preparación

Mitoxantrona-d8 se puede sintetizar mediante la sustitución de deuterio en la estructura existente de Mitoxantrona. Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para su preparación no están fácilmente disponibles en la literatura. Se produce comúnmente utilizando precursores marcados y reactivos deuterados.

Actividad Biológica

Mitoxantrone-d8 is a deuterated analogue of the chemotherapeutic agent mitoxantrone, primarily recognized for its cytotoxic effects on cancer cells. This compound is utilized in various research applications, particularly in pharmacokinetics, due to its isotopic labeling, which enhances tracking and quantification in biological studies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and clinical implications.

Chemical Structure and Properties

This compound has the chemical formula , where deuterium atoms replace certain hydrogen atoms. This modification not only alters the mass of the molecule but also improves its stability and tracking capabilities in biological systems. The compound acts as a topoisomerase II inhibitor , disrupting DNA replication and transcription by intercalating into DNA strands, thus preventing the re-ligation of DNA and leading to cell death in rapidly dividing cancer cells .

The primary mechanisms through which this compound exerts its biological effects include:

- Topoisomerase II Inhibition : By inhibiting topoisomerase II, this compound interferes with DNA unwinding necessary for replication and transcription.

- Intercalation into DNA : The compound intercalates between DNA base pairs, stabilizing the drug-DNA complex and preventing proper DNA function.

- Inhibition of Protein Kinase C (PKC) : this compound has been reported to inhibit PKC activity with an IC50 of 8.5 μM, further contributing to its anticancer effects .

Pharmacokinetics

This compound serves as an important tool in pharmacokinetic studies. Its deuterated form allows researchers to distinguish it from non-deuterated mitoxantrone and its metabolites using techniques like mass spectrometry. This distinction aids in understanding the drug's absorption, distribution, metabolism, and excretion within biological systems.

Key Pharmacokinetic Data

Clinical Implications

This compound is primarily studied for its application in treating various cancers such as breast cancer and non-Hodgkin lymphoma. Clinical case studies have highlighted both its efficacy and associated risks.

Case Studies

- Acute Myeloid Leukemia Post-Mitoxantrone Treatment :

- Myelodysplastic Syndrome :

- Liposomal Mitoxantrone :

Comparative Analysis with Other Compounds

This compound shares structural similarities with other anthraquinone derivatives and topoisomerase inhibitors. Below is a comparison table highlighting some key features:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Doxorubicin | Anthracycline | Intercalates DNA; inhibits topoisomerase II | Well-studied; widely used in clinical settings |

| Etoposide | Podophyllotoxin derivative | Inhibits topoisomerase II | Primarily used for testicular cancer |

| Daunorubicin | Anthracycline | Intercalates DNA; inhibits topoisomerase II | Used mainly for leukemia |

| Actinomycin D | Antibiotic | Intercalates DNA; inhibits RNA synthesis | Effective against various tumors |

This compound's unique isotopic labeling allows detailed tracking in pharmacokinetic studies while maintaining similar biological activity to its non-deuterated counterpart, making it particularly valuable for research focused on drug metabolism and interaction mechanisms .

Propiedades

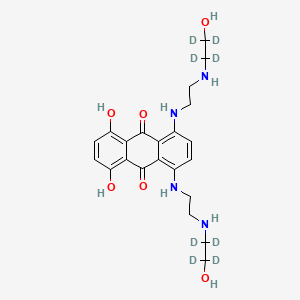

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGLLVHKMTCM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662132 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189974-82-0 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.